molecular formula C9H9NO2 B1313702 4-Acetylbenzamide CAS No. 67014-02-2

4-Acetylbenzamide

Cat. No.: B1313702
CAS No.: 67014-02-2
M. Wt: 163.17 g/mol
InChI Key: WAHWLAFXEOULIP-UHFFFAOYSA-N
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Description

4-Acetylbenzamide is an organic compound with the molecular formula C9H9NO2 It is characterized by the presence of an acetyl group attached to the benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Acetylbenzamide can be synthesized through several methods. One common approach involves the acetylation of benzamide using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically proceeds under mild conditions, yielding this compound as a solid product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of more efficient and scalable processes. For example, the oxidation of 4-methyl acetophenone using potassium permanganate in the presence of anhydrous zinc chloride can yield 4-acetylbenzoic acid, which can then be converted to this compound through further chemical reactions .

Chemical Reactions Analysis

Types of Reactions: 4-Acetylbenzamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 4-acetylbenzoic acid.

    Reduction: Reduction reactions can convert it to 4-ethylbenzamide.

    Substitution: It can undergo nucleophilic substitution reactions, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions:

Major Products:

    Oxidation: 4-acetylbenzoic acid.

    Reduction: 4-ethylbenzamide.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

4-Acetylbenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Acetylbenzamide involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can alter the enzyme’s activity, leading to changes in metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

  • 4-Acetylbenzonitrile
  • 4-Acetylbenzoic acid
  • 4-Acetylbenzaldehyde
  • 4-Acetylbiphenyl

Comparison: 4-Acetylbenzamide is unique due to its specific functional groups and reactivity. Compared to 4-Acetylbenzonitrile, it has an amide group instead of a nitrile group, which affects its chemical behavior and applications. Similarly, 4-Acetylbenzoic acid has a carboxylic acid group, making it more acidic and reactive in different contexts .

Properties

IUPAC Name

4-acetylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO2/c1-6(11)7-2-4-8(5-3-7)9(10)12/h2-5H,1H3,(H2,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAHWLAFXEOULIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80457174
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67014-02-2
Record name 4-acetylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80457174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-acetylbenzamide
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Synthesis routes and methods I

Procedure details

Ex-92A: To a solution of 4-acetyl-benzoic acid (0.5 g, 3.05 mmol) in tetrahydrofuran (10 mL) was added carbonyldiimidazole (0.74 g, 4.75 mmol). The solution was allowed to stir at ambient temperature for one hour and cooled to 0° C. followed by addition of ammonia (28% in water, 3 mL, 21 mmol). The solution was continued to stir at 0° C. for another one hour. The solvent was removed under reduced pressure. The residue was treated with water, filtered, washed with water, dried in vacuo to give 4-acetyl-benzamide (0.25 g, 50%) as a white solid. 1H NMR (DMSO-d6) δ 8.11 (bs, 1H), 8.00 (d, J=9 Hz, 2H), 7.95 (d, J=9 Hz, 2H), 7.53 (bs, 1H), 2.59 (s, 3H).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.74 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Yield
50%

Synthesis routes and methods II

Procedure details

0.122 g of bis(triphenylphosphine)-palladium(II) chloride, 3.439 g of 4-bromoacetophenone, 3.12 g of formamide, 2.37 g of 4-dimethylamino-pyridine and 20 ml of 1-methyl-2-pyrrolidinone are placed in a 200 ml glass autoclave. The autoclave is closed, flushed with nitrogen three times and then 5 bars carbon monoxide are applied. The reaction mixture is heated to 120° C. and stirred for 18 hours. It is then cooled, and the solution is diluted with ethyl acetate and water, and extracted. The aqueous phase is extracted by shaking 3 times with ethyl acetate, and afterwards the organic phases are collected, dried over magnesium sulphate and concentrated. The oil obtained is chromatographed over silica gel. The yield of title compound is 35% (part of the product remains in the water phase).
Quantity
3.439 g
Type
reactant
Reaction Step One
Quantity
3.12 g
Type
reactant
Reaction Step Two
[Compound]
Name
glass
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
2.37 g
Type
catalyst
Reaction Step Four
Quantity
0.122 g
Type
catalyst
Reaction Step Five
Quantity
20 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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